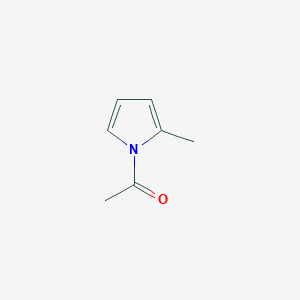

1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one

Description

BenchChem offers high-quality 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylpyrrol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-8(6)7(2)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYCPFLGNNGDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549490 | |

| Record name | 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38207-11-3 | |

| Record name | 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number for 1-acetyl-2-methylpyrrole

Beyond specific therapeutic targets, the acetyl group on the pyrrole ring serves as a versatile chemical handle. It can participate in a wide range of reactions, including condensations, reductions, and oxidations, allowing for the elaboration of the pyrrole scaffold into more complex molecules. [4]It has been used as a model compound to study the antioxidative activity of products from nonenzymatic browning reactions. [13]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. Based on available Safety Data Sheets (SDS), 1-acetyl-2-methylpyrrole is classified as a combustible liquid with potential health hazards.

| Hazard Class | Statement | Precautionary Measures (Examples) | Source(s) |

| Flammability | Combustible liquid. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [10] |

| Acute Toxicity (Oral) | May be harmful or toxic if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [11] |

| Eye Irritation/Damage | May cause eye irritation or serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] |

| Acute Toxicity (Inhalation) | May be harmful if inhaled. | P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area. | [11] |

Table 4: Summary of Hazard Identification and Safety Precautions.

Handling:

-

Work in a well-ventilated area or under a chemical fume hood. [11][12][13]* Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [13]* Employ grounding and bonding procedures to prevent static discharge, which could be an ignition source. [12] Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [10][12][13]* Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents. [10]

Conclusion

1-Acetyl-2-methylpyrrole (CAS No. 932-16-1) transcends its role as a simple flavoring agent. For the research and drug development community, it represents a strategically important synthetic intermediate. Its N-methyl-2-acylpyrrole core is a validated pharmacophore, integral to the design of advanced therapeutics targeting fundamental disease mechanisms, from DNA binding to epigenetic modulation via HDAC inhibition. A thorough understanding of its synthesis, properties, and safe handling is paramount for any scientist looking to leverage the potential of this versatile heterocyclic ketone in creating next-generation chemical entities.

References

-

PubChem. (n.d.). 2-Acetyl-1-methylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-(Acetyl-2,2,2-d3)-1-methyl-pyrrole-3',4',5'-d3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]

-

Mosher, M. D., et al. (2000). Synthesis of N-Methyl-2-trichloroacetylpyrrole-A Key Building Block in Peptides That Bind DNA: Micro-, Semimicro-, and Macro-Scale Organic Lab Experiments. Journal of Chemical Education, 77(6), 770. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-acetyl-1-methylpyrrole (C7H9NO). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Kumar, P., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15453-15479. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Acetyl-1-methylpyrrole (FDB020088). Retrieved from [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules, 29(19), 4584. Retrieved from [Link]

-

Kumar, M. N., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Retrieved from [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Retrieved from [Link]

Sources

- 1. 2-Acetyl-1-methylpyrrole | C7H9NO | CID 61240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-acetyl-1-methyl pyrrole, 932-16-1 [thegoodscentscompany.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 932-16-1: 2-Acetyl-1-methylpyrrole | CymitQuimica [cymitquimica.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

1-acetyl-2-methylpyrrole vs N-methyl-2-acetylpyrrole distinction

Topic: : A Definitive Guide to Distinguishing 1-Acetyl-2-Methylpyrrole and 1-Methyl-2-Acetylpyrrole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Flavor Chemists[1]

A Definitive Guide to Distinguishing 1-Acetyl-2-Methylpyrrole and 1-Methyl-2-Acetylpyrrole[1]

Executive Summary

In pyrrole chemistry, the distinction between

While the

Part 1: Structural & Electronic Analysis[1]

The core distinction lies in the electronic environment of the nitrogen atom. Pyrroles are electron-rich aromatics, but the attachment point of the electron-withdrawing acetyl group dictates the molecule's behavior.[1]

1. 1-Methyl-2-Acetylpyrrole (

-Acetyl)[1]

-

Structure: The acetyl group is attached to Carbon-2.[1][2] The nitrogen is methylated.[1]

-

Electronic State: The carbonyl group is conjugated with the aromatic ring.[1] The nitrogen lone pair donates density into the ring, stabilizing the C2-carbonyl through resonance. This creates a stable "vinylogous amide" character.[1]

-

Result: High chemical stability, resistance to hydrolysis, and persistent organoleptic properties.[1]

2. 1-Acetyl-2-Methylpyrrole (

-Acetyl)[1]

-

Structure: The acetyl group is attached directly to the Nitrogen.[1]

-

Electronic State: The nitrogen lone pair is competitively delocalized.[1] It must sustain the aromatic sextet of the ring and overlap with the carbonyl pi-system. This "tug-of-war" weakens the aromaticity of the pyrrole ring and makes the carbonyl carbon highly electrophilic.

-

Result: The

-acetyl bond is labile.[1] The compound behaves more like an activated amide (e.g.,

Figure 1: Electronic causality of stability differences between the two isomers.

Part 2: Analytical Distinction (The "Fingerprint")

Distinguishing these isomers requires careful interpretation of NMR and IR data.[1] The

Comparative Analytical Data

| Feature | 1-Methyl-2-Acetylpyrrole ( | 1-Acetyl-2-Methylpyrrole ( | Mechanistic Reason |

| CAS Number | 932-16-1 | 87586-53-0 (varies by source) | - |

| IR (C=O) | 1640 – 1660 cm⁻¹ | > 1700 cm⁻¹ (typically ~1730) | |

| ¹H NMR (N-Subst) | 3.6 – 3.9 ppm (Singlet) | N/A (No N-Me) | N-Methyl is on a heteroatom but shielded by aromatic current.[1] |

| ¹H NMR (Ac-Me) | 2.3 – 2.4 ppm | 2.6 – 2.7 ppm | |

| Hydrolysis | Stable in water/mild acid.[1] | Hydrolyzes to 2-methylpyrrole + AcOH.[1] | |

| Odor | Nutty, Roasted, Earthy.[1] | Pungent, Acetic (if degrading).[1] | Stability determines persistence of aroma.[1] |

Self-Validating Identification Protocol

-

Run IR Spectroscopy: If the Carbonyl stretch is >1700 cm⁻¹, you likely have the

-acetyl isomer.[1] If it is ~1650 cm⁻¹, it is the -

TLC with Water Workup: Spot the compound.[1] Treat an aliquot with aqueous acid (1M HCl) for 30 mins. Re-spot.

Part 3: Synthetic Pathways[3][4]

The synthesis of these isomers requires orthogonal strategies.

Protocol A: Synthesis of 1-Methyl-2-Acetylpyrrole (Friedel-Crafts)

Targeting the electron-rich C2 position.[1]

-

Reagents:

-methylpyrrole (1.0 eq), Acetic Anhydride (1.1 eq), Boron Trifluoride Etherate ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]

-

Procedure:

-

Outcome: Exclusive

-acylation due to thermodynamic stability.[1]

Protocol B: Synthesis of 1-Acetyl-2-Methylpyrrole (N-Acylation)

Targeting the hard nucleophile (Nitrogen anion).[1]

-

Reagents: 2-Methylpyrrole (1.0 eq), Acetyl Chloride (1.1 eq), Sodium Hydride (NaH, 1.2 eq) or Potassium tert-butoxide.[1]

-

Solvent: Anhydrous THF or DMF (Polar Aprotic is critical to separate the ion pair).

-

Procedure:

-

Suspend NaH in dry THF under Argon/Nitrogen.

-

Add 2-Methylpyrrole dropwise at 0°C (Gas evolution:

). Stir 30 mins to form the pyrrolide anion. -

Add Acetyl Chloride dropwise.[1]

-

Stir 1 hour at 0°C (Do not heat; prevents rearrangement to C-acyl).

-

Quench: Minimal cold water, rapid extraction with Ether.[1]

-

Purification: Kugelrohr distillation or rapid chromatography (neutral alumina).[1] Avoid Silica (acidic nature causes hydrolysis).[1]

-

Figure 2: Synthetic decision tree based on desired isomer.

Part 4: Reactivity & Handling

For researchers developing drugs or flavor systems, the handling requirements differ drastically.

-

1-Methyl-2-Acetylpyrrole:

-

1-Acetyl-2-Methylpyrrole:

References

-

PubChem. (2025).[1][2] 1-Methyl-2-acetylpyrrole (Compound Summary).[1][3] National Library of Medicine.[1] [Link][1]

-

Ducati, L. C., et al. (2013). A critical evaluation of the s-cis–trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies. ResearchGate. [Link]

-

The Good Scents Company. (2025).[1] 2-Acetyl-1-methyl pyrrole Flavor Profile and Data.[1][Link]

Sources

properties of N-acylated methylpyrroles

An In-Depth Technical Guide to the Properties of N-Acylated Methylpyrroles

Introduction

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Among its myriad derivatives, N-acylated methylpyrroles represent a particularly versatile and significant subclass. The introduction of an acyl group onto the pyrrole nitrogen atom profoundly modifies the electronic properties and reactivity of the ring system, unlocking unique synthetic pathways and enabling their use as powerful intermediates and bioactive molecules.[3][4] This guide provides a comprehensive technical overview of the synthesis, chemical properties, spectroscopic characterization, and applications of N-acylated methylpyrroles, with a particular focus on the mechanistic rationale behind their behavior and utility for researchers in organic synthesis and drug discovery.

I. Synthesis of N-Acylated Methylpyrroles: A Methodological Overview

The construction of the N-acyl methylpyrrole scaffold can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern on the pyrrole ring and the nature of the acyl group.

A. Direct Acylation of N-Methylpyrrole

Direct acylation of the N-methylpyrrole ring is a common strategy. However, the inherent electron-rich nature of the pyrrole ring leads to a high propensity for electrophilic substitution at the C2 (α) position.[1] Traditional Friedel-Crafts acylation can be challenging, often resulting in low yields or polymerization, especially with highly reactive acylating agents.[1]

More refined methods have been developed to overcome these limitations. One effective approach involves the use of N-acylbenzotriazoles as mild C-acylating agents in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). This method provides good to excellent yields of 2-acyl-N-methylpyrroles with high regioselectivity.[5]

B. Multicomponent Reactions for C-Acylated N-Methylpyrroles

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly functionalized pyrroles. A notable example is the synthesis of N-methyl-3-acylpyrroles from dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides.[1][6] This reaction proceeds cleanly under mild conventional heating, providing a valuable alternative to methods that typically favor C2 substitution.[1] The causality behind this C3 selectivity lies in the specific reaction cascade of the MCR, which constructs the ring in a manner that pre-ordains the position of the acyl group, bypassing the typical electrophilic substitution pattern of a pre-formed pyrrole ring.

C. Synthesis via Paal-Knorr Condensation and Subsequent N-Acylation

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is a foundational method for constructing the pyrrole ring. For N-acylated methylpyrroles, this would typically involve a two-step process: first, the synthesis of N-methylpyrrole itself, followed by a separate N-acylation step. While robust, this is less convergent than direct C-acylation or MCR approaches.

A summary of key synthetic methodologies is presented below.

| Method | Key Reagents | Target | Typical Yields | Key Advantages & Causality |

| Lewis Acid-Mediated C-Acylation | N-Methylpyrrole, N-Acylbenzotriazole, TiCl₄ | 2-Acyl-N-methylpyrroles | Good to Excellent[5] | High regioselectivity for C2. The TiCl₄ Lewis acid activates the N-acylbenzotriazole, making it an effective electrophile for the electron-rich pyrrole ring.[5] |

| Multicomponent Reaction (MCR) | DMAD, N-Methylhydroxylamine, Acyl Chloride, KHCO₃ | N-Methyl-3-acylpyrroles | Good to Excellent[1] | Excellent C3 selectivity. The reaction pathway assembles the ring with the substituents in a defined manner, avoiding direct electrophilic substitution on a pre-formed ring.[1] |

| Direct N-Acylation | N-Methylpyrrole, Acyl Chloride/Anhydride, Base | N-Acyl-N-methylpyrrole | Variable | Straightforward for preparing N-acylated (non-C-acylated) species, though less common as the primary target. |

| Friedel-Crafts Acylation | N-Methylpyrrole, Acyl Chloride, Lewis Acid (e.g., AlCl₃) | 2-Acyl-N-methylpyrroles | Often Low (<5%)[1] | Prone to side reactions and polymerization due to the high reactivity of the pyrrole ring. Often requires deactivating groups for reasonable yields.[1] |

II. Chemical Properties and Reactivity

The N-acyl group serves as a powerful modulator of pyrrole reactivity, functioning as both an electronic withdrawing group and a versatile synthetic handle.

A. The "Pyrrole Dance": Anionic Fries Rearrangement

A hallmark reaction of N-acylpyrroles is the base-mediated 1,2-anionic Fries rearrangement, colloquially termed the "pyrrole dance." In this transformation, the acyl group migrates from the nitrogen atom to the adjacent C2 position.[4] The choice of base is critical and dictates the chemoselectivity of the reaction.

-

With LiN(SiMe₃)₂: The reaction proceeds via the anionic Fries rearrangement to yield 2-aroylpyrroles.[4]

-

With KN(SiMe₃)₂: In the presence of a suitable coupling partner like toluene, the reaction switches to a C-H functionalization/aroylation pathway, yielding aryl benzyl ketones instead of the rearranged pyrrole.[4]

This exquisite control is a prime example of causality in experimental design. The nature of the cation (Li⁺ vs. K⁺) influences the aggregation state and reactivity of the organometallic intermediates, steering the reaction down one of two distinct mechanistic pathways. Crossover experiments have confirmed that this rearrangement is an intermolecular process, not an intramolecular migration.[4]

Caption: Chemoselective reactions of N-acylpyrroles.

B. N-Acylpyrroles as Acylating Agents

N-acylpyrroles are valuable as activated carboxylic acid equivalents and can function as effective acylating agents in their own right.[3] Their reactivity makes them useful intermediates for converting primary amides into esters or other amides.[3] More recently, they have been employed in the transition-metal-free synthesis of unsymmetrical imides by coupling with N-acylglutarimides in the presence of silylamide bases.[7]

III. Spectroscopic Characterization

The unambiguous identification of N-acylated methylpyrroles relies on a combination of standard spectroscopic techniques. The data for N-acetylpyrrole serves as a representative model.[8]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the pyrrole ring appear as distinct multiplets. For an N-acetylated pyrrole, the α-protons (C2, C5) are typically found downfield (~7.3 ppm) compared to the β-protons (C3, C4) (~6.2 ppm). The methyl protons of the acetyl group appear as a sharp singlet further upfield (~2.4 ppm).[8]

-

¹³C NMR: The carbonyl carbon of the acyl group provides a key signal in the downfield region (~168 ppm). The α-carbons (C2, C5) of the pyrrole ring resonate around 121 ppm, while the β-carbons (C3, C4) are found near 112 ppm. The acetyl methyl carbon appears at approximately 24 ppm.[8]

B. Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an N-acylated pyrrole is the strong carbonyl (C=O) stretching vibration, which typically appears around 1710 cm⁻¹.[8] Other significant bands include C=C stretching from the aromatic ring (~1540 cm⁻¹) and C-N stretching (~1370 cm⁻¹).[8] The IR spectrum of the parent N-methylpyrrole shows characteristic bands for C-H stretching and ring vibrations, which are modified upon acylation.[9]

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), a common technique, the molecular ion peak (M⁺) is observed, followed by characteristic fragment ions corresponding to the loss of the acyl group or parts of the pyrrole ring.[8]

| Technique | Key Feature | Typical Value / Observation |

| ¹H NMR | α-Protons (H2, H5) | ~7.3 ppm (triplet)[8] |

| β-Protons (H3, H4) | ~6.2 ppm (triplet)[8] | |

| Acyl CH₃ Protons | ~2.4 ppm (singlet)[8] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~168 ppm[8] |

| α-Carbons (C2, C5) | ~121 ppm[8] | |

| β-Carbons (C3, C4) | ~112 ppm[8] | |

| IR | C=O Stretch | ~1710 cm⁻¹ (strong)[8] |

| MS (EI) | Molecular Ion (M⁺) | Corresponds to molecular weight |

| Fragmentation | Loss of acyl group (M-RCO)⁺ |

Data based on N-acetylpyrrole as a representative compound.

IV. Applications in Medicinal Chemistry and Drug Development

The N-acyl methylpyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][4]

A. Bioactive Scaffolds

Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including cytotoxicity against cancer cells, reversal of multi-drug resistance (MDR), and antibiotic properties.[1] The 2-aroylpyrrole motif, accessible from N-acylpyrroles via the "pyrrole dance," is the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), including Tolmetin and Zomepirac.[4]

B. Enzyme Inhibition

The electrophilic nature of the N-acyl bond makes these compounds suitable candidates for designing enzyme inhibitors, particularly for hydrolases. For example, N-acyl pyrazoles, which are structurally related to N-acylpyrroles, have been developed as potent and tunable inhibitors of serine hydrolases like fatty acid amide hydrolase (FAAH).[10] The reactivity can be fine-tuned by altering the acyl group and substituents on the heterocyclic ring.[10] Recently, inhibitors of N-acetyltransferase 8-like (NAT8L), an enzyme implicated in Canavan disease, have been developed based on N-acylated scaffolds, highlighting the therapeutic potential of this chemical class.[11]

Caption: Applications of N-acylated methylpyrroles.

V. Experimental Protocols

To ensure reproducibility and scientific integrity, detailed and self-validating protocols are essential.

A. Protocol: One-Pot Synthesis of N-Methyl-3-benzoylpyrrole

This protocol is adapted from the multicomponent synthesis method, which is highly efficient for producing C3-acylated pyrroles.[1]

1. Reagent Preparation:

-

Dissolve dimethylacetylene dicarboxylate (DMAD) (1.0 mmol) and N-methylhydroxylamine (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium bicarbonate (KHCO₃) (1.2 mmol) to the solution.

2. Reaction Execution:

-

Stir the mixture at room temperature for 20 minutes.

-

Slowly add benzoyl chloride (1.0 mmol) to the reaction mixture.

-

Heat the reaction to 40 °C and stir for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification (Self-Validation):

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid KHCO₃.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-methyl-3-benzoylpyrrole.

4. Characterization (Confirmation):

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR, and MS, comparing the obtained data with literature values.

B. Workflow: Synthesis to Bio-assay

Caption: General workflow for synthesis and evaluation.

Conclusion

N-acylated methylpyrroles are a chemically rich and synthetically valuable class of compounds. Their properties are defined by the interplay between the electron-rich pyrrole ring and the electron-withdrawing N-acyl group. This dynamic allows for unique, controllable reactivity, such as the chemoselective "pyrrole dance," and establishes their role as versatile acylating agents. The presence of this scaffold in numerous bioactive molecules underscores its importance in medicinal chemistry. A thorough understanding of the synthesis, reactivity, and spectroscopic , grounded in the mechanistic principles outlined in this guide, is crucial for leveraging their full potential in the development of novel therapeutics and advanced organic materials.

References

-

Valizadeh, H., & Fakhari, A. (2010). A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Molecules, 15(5), 2972-2979. [Link]

-

Valizadeh, H., & Fakhari, A. (2010). A mild and facile one-pot synthesis of N-methyl-acyl-pyrroles. PubMed, 20657459. [Link]

-

Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (n.d.). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. [Link]

-

Nakatsuji, S., & Akashi, M. (1979). Pentaatomic heteroaromatic cations. 18. Acylation of pyrrole and N-methylpyrrole with 1,3-benzoxathiolium tetrafluoroborates. A high-yield method for the synthesis of diacylpyrroles. The Journal of Organic Chemistry, 44(22), 4073-4074. [Link]

-

Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H.-Y. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

-

Li, J., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Chemistry Frontiers. [Link]

-

Katritzky, A. R. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

-

Ocal, N., & Erden, I. (2017). Transition-Metal Catalyst Free Oxidative Radical Arylation of N-Methylpyrrole. ACS Omega, 2(8), 5038-5046. [Link]

-

PubChem. (n.d.). 2-Acetyl-1-methylpyrrole. PubChem. [Link]

-

Beć, K. B., Wieczorek, R., Łydżba-Kopczyńska, B., & Hawranek, J. P. (2013). Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole. Acta Physica Polonica A, 124(1), 115-121. [Link]

-

Choi, J., et al. (2026). Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold. ACS Medicinal Chemistry Letters. [Link]

-

Anderson, H. J., & Loader, C. E. (1982). Pivaloylation of N-methylpyrrole. Formation of a novel 3,4-diacylation product. The Journal of Organic Chemistry, 47(12), 2410–2411. [Link]

-

ResearchGate. (2026). A New Method to N-Arylmethylenepyrroles from N-Acylpyrroles. ResearchGate. [Link]

-

Rochester, C. H., & Yong, Y. (2002). IR spectroscopy of N-methylpyrrole adsorbed on oxides--a probe of surface acidity. Journal of Colloid and Interface Science, 245(2), 221-229. [Link]

-

Adibekian, A., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry, 27(10), 2024-2033. [Link]

-

ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

Sources

- 1. A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides [organic-chemistry.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A mild and facile one-pot synthesis of N-methyl-acyl-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the N-acylation of 2-methylpyrrole to synthesize 1-(2-methyl-1H-pyrrol-1-yl)ethan-1-one. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Introduction: The Significance of N-Acylated Pyrroles

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of an acyl group onto the pyrrole nitrogen atom, a process known as N-acylation, can significantly modulate the electronic and steric properties of the pyrrole ring. This modification can influence the molecule's interaction with biological targets, making N-acylated pyrroles valuable intermediates in medicinal chemistry and drug discovery programs. The target molecule of this guide, 1-(2-methyl-1H-pyrrol-1-yl)ethan-1-one, serves as a key building block for more complex molecular architectures.

Reaction Mechanism and Regioselectivity

The synthesis of 1-(2-methyl-1H-pyrrol-1-yl)ethan-1-one from 2-methylpyrrole is achieved through an N-acylation reaction, typically employing acetic anhydride as the acylating agent. The reaction proceeds via a nucleophilic attack of the pyrrole nitrogen on one of the carbonyl carbons of acetic anhydride.

Mechanism of N-Acylation:

The lone pair of electrons on the nitrogen atom of 2-methylpyrrole acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the acetate ion acting as a leaving group, to yield the N-acylated product and acetic acid as a byproduct.[1]

A critical aspect of this synthesis is regioselectivity . While pyrrole can undergo both N-acylation and C-acylation, the conditions of the reaction can be tuned to favor the desired N-substituted product. In the absence of a strong Lewis acid catalyst, acylation of pyrroles with acetic anhydride typically favors N-acylation. The presence of a methyl group at the 2-position of the pyrrole ring can further influence the reactivity and regioselectivity of the acylation reaction.[2][3]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1-(2-methyl-1H-pyrrol-1-yl)ethan-1-one.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity |

| 2-Methylpyrrole | C₅H₇N | 81.12 | (Specify amount) | Oakwood Chemical[4] or equivalent, ≥98% |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | (Specify amount) | Sigma-Aldrich[5] or equivalent, ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Specify volume) | Fisher Scientific or equivalent, ACS grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | (Specify volume) | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (Specify amount) | ACS grade |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions

-

Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage. Fatal if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

-

2-Methylpyrrole: Harmful if swallowed and causes skin irritation. May cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.[7]

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyrrole in dichloromethane.

-

Addition of Acylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride to the flask. An exothermic reaction may be observed. To control the temperature, the flask can be placed in an ice bath during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).[8]

-

Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated solution of sodium bicarbonate. This will neutralize the acetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-methyl-1H-pyrrol-1-yl)ethan-1-one.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one.

Chemical Reaction Diagram

The chemical transformation is depicted in the following diagram.

Caption: N-acylation of 2-methylpyrrole with acetic anhydride.

Characterization of 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the acetyl protons, the methyl protons on the pyrrole ring, and the pyrrole ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbons, and the carbons of the pyrrole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (123.15 g/mol ).[9][10] |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Loss of product during workup. | Monitor the reaction closely with TLC to ensure completion. Be careful during the extraction and concentration steps to minimize loss. |

| Presence of Starting Material | Insufficient amount of acylating agent; Short reaction time. | Use a slight excess of acetic anhydride. Increase the reaction time and continue to monitor by TLC. |

| Formation of C-acylated Byproducts | Use of a Lewis acid catalyst; High reaction temperature. | Avoid the use of Lewis acids if N-acylation is desired. Maintain the reaction at room temperature or below. |

| Product is an oil that is difficult to purify | Residual solvent or impurities. | Ensure complete removal of the solvent under high vacuum. If necessary, purify by column chromatography. |

Conclusion

The N-acylation of 2-methylpyrrole is a straightforward and efficient method for the synthesis of 1-(2-methyl-1H-pyrrol-1-yl)ethan-1-one. This protocol, along with the provided mechanistic insights and troubleshooting guide, offers a solid foundation for researchers to successfully prepare this versatile synthetic intermediate. Proper attention to reaction conditions and safety precautions is paramount for achieving high yields and purity.

References

-

Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

-

Gizur, T., & Harsányi, K. (1994). Regioselective acetylation of some N-methylpyrrole derivatives with isopropenyl acetate and different acetic anhydrides. Journal of Heterocyclic Chemistry, 31(2), 325-328. [Link]

-

NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST Chemistry WebBook. [Link]

-

Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. [Link]

-

Oakwood Chemical. (n.d.). 2-Methyl-1H-pyrrole. [Link]

-

NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 2-Methyl-1H-pyrrole [oakwoodchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- [webbook.nist.gov]

- 10. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- [webbook.nist.gov]

Application Note: N-Acetyl-2-methylpyrrole as a Tuned Acyl Transfer Reagent

Part 1: Executive Summary & Core Rationale

In the landscape of acyl transfer reagents, N-acetyl-2-methylpyrrole (NAMP) occupies a critical "Goldilocks" zone between the hyper-reactive acid chlorides and the often sluggish esters. While N-acylimidazoles are the standard for activated amides, they are moisture-sensitive and prone to rapid hydrolysis.

NAMP offers three distinct mechanistic advantages:

-

Tuned Reactivity: The pyrrole nitrogen is less electronegative than the imidazole nitrogen, making the carbonyl less electrophilic. This allows for high chemoselectivity (e.g., acylating amines over alcohols, or primary over secondary amines).

-

The "Blocked" Fries Rearrangement: A common failure mode of N-acylpyrroles is the "Pyrrole Dance"—an undesirable Lewis-acid catalyzed Fries rearrangement where the acyl group migrates from the nitrogen to the C2-carbon of the pyrrole ring. By placing a methyl group at the C2 position, this parasitic pathway is sterically and electronically blocked , forcing the acyl group to transfer intermolecularly to your target substrate.

-

Stable Tetrahedral Intermediates: Unlike acid chlorides, NAMP forms stable tetrahedral intermediates with lithium enolates at low temperatures. This prevents the "double addition" side reaction, making it the superior reagent for synthesizing

-keto esters.

Part 2: Mechanism of Action

The "Twisted Amide" Activation

NAMP functions as an activated amide. Steric repulsion between the C2-methyl group and the carbonyl oxygen forces the amide bond out of planarity. This deconjugation prevents the nitrogen lone pair from fully donating into the carbonyl

Diagram: Mechanistic Pathway & Blocking Strategy

Figure 1: Reaction pathway showing how the C2-methyl group inhibits the undesired Fries rearrangement (Red Dashed Line), promoting the desired acyl transfer.

Part 3: Detailed Protocols

Protocol A: Preparation of N-Acetyl-2-methylpyrrole

Note: While commercially available, fresh preparation is recommended for sensitive kinetic resolutions to ensure absence of acetic acid.

Reagents:

-

2-Methylpyrrole (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

DMAP (0.05 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add 2-Methylpyrrole (8.1 g, 100 mmol) and Triethylamine (21 mL, 150 mmol) to DCM (100 mL). Cool to 0°C.

-

Addition: Add DMAP (610 mg, 5 mmol). Then, add Acetic Anhydride (11.3 mL, 120 mmol) dropwise via syringe pump over 30 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The N-acetylated product is less polar than the starting pyrrole.

-

Workup: Quench with sat. NaHCO3 (50 mL). Separate phases. Wash organic layer with 0.1 M HCl (to remove TEA/DMAP), then brine.

-

Purification: Dry over Na2SO4 and concentrate. Purify via vacuum distillation (bp ~85-86°C at 1.6 kPa) or flash chromatography (Silica, 5% EtOAc in Hexanes).

-

Yield Expectation: 85-92%.

-

Storage: Store at 4°C under Argon. Stable for months.

-

Protocol B: Synthesis of -Keto Esters (The Brandänge-Rodriguez Protocol)

Primary Application: This protocol avoids the common "double addition" problem seen with acid chlorides.

Reagents:

-

Ester Substrate (e.g., Ethyl acetate or derivative) (1.0 equiv)[1]

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

N-Acetyl-2-methylpyrrole (NAMP) (1.0 equiv)

-

THF, anhydrous

Step-by-Step Workflow:

-

Enolate Formation:

-

Cool anhydrous THF (0.5 M relative to ester) to -78°C.

-

Add LDA (1.1 equiv).

-

Add the Ester substrate dropwise over 15 minutes.

-

Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Acyl Transfer:

-

Dissolve NAMP (1.0 equiv) in minimal THF.

-

Add the NAMP solution dropwise to the enolate at -78°C.

-

Crucial Step: Stir at -78°C for 2 hours. Do not warm yet.

-

Mechanistic Note: At this stage, the stable lithium chelate intermediate is formed. It does not collapse to the ketone yet, preventing a second enolate from attacking (which would lead to tertiary alcohols).

-

-

Quench & Collapse:

-

Quench the reaction at -78°C with Acetic Acid (2.0 equiv) or sat. NH4Cl.[2]

-

Allow the mixture to warm to RT. The intermediate collapses to the

-keto ester and 2-methylpyrrole.

-

-

Purification:

-

Dilute with Et2O, wash with water and brine.

-

The byproduct, 2-methylpyrrole, is neutral and can be removed by distillation or chromatography.

-

Yield: Typically 80-95%.

-

Data Summary: Comparison of Acylating Agents for Enolates

| Reagent | Reaction Temp | Primary Side Product | Yield of |

| Acetyl Chloride | -78°C | Tertiary Alcohol (Double Addition) | < 40% |

| Acetic Anhydride | -78°C to 0°C | O-Acylated Enol | 50-60% |

| N-Acetylimidazole | -78°C | Variable (Hydrolysis sensitive) | 65-75% |

| N-Acetyl-2-methylpyrrole | -78°C | None (Stable Intermediate) | > 90% |

Protocol C: Chemoselective Acylation of Polyamines

Application: Acylation of a primary amine in the presence of a secondary amine or alcohol.

Procedure:

-

Dissolve the substrate (containing both -NH2 and -OH/-NHR) in CH3CN.

-

Add NAMP (1.1 equiv).

-

No Base/Catalyst: Heat to 60°C.

-

Mechanism: The NAMP is reactive enough to acylate the primary amine but sterically hindered enough (by the 2-methyl group) to be extremely slow reacting with secondary amines or alcohols without Lewis acid activation.

-

Result: >95% selectivity for primary amide formation.

Part 4: Troubleshooting & Optimization

Diagram: Decision Matrix for Optimization

Figure 2: Troubleshooting logic for common acylation issues.

Key Troubleshooting Tips:

-

Reagent Purity: If the NAMP is yellow/brown, it may contain free pyrrole or acetic acid. Redistill before use in enantioselective or kinetic resolution steps.

-

Solvent Choice: THF is ideal for enolate chemistry. Acetonitrile is superior for amine acylation due to its polarity stabilizing the transition state.

References

-

Brandänge, S., & Rodriguez, B. (1987).[1] N-Acylpyrroles as Acylating Agents.[1][3] Synthesis of

-Keto Esters. Acta Chemica Scandinavica B, 41, 740-744.[1] (Validates the stable intermediate protocol). -

Szostak, R., et al. (2021).[4] Chemoselective acylation of N-acylglutarimides with N-acylpyrroles. Organic Chemistry Frontiers. (Discusses N-acylpyrrole reactivity and chemoselectivity).

-

Bates, D. K., & Ekkati, A. R. (2003).[5] A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides.[6] Synthesis, 2003(13), 1959-1961. (Synthesis of the reagent class).

-

Evans, D. A., et al. (1982). Probing the reactivity of twisted amides.[7] Journal of the American Chemical Society. (Foundational theory on twisted amide activation).

Sources

- 1. scispace.com [scispace.com]

- 2. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

I. Synthesis of the Protecting Group: 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one

Harnessing the N-Acetyl Group for Pyrrole Protection: A Detailed Guide to 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one

Introduction

In the realm of synthetic organic chemistry, particularly in the synthesis of complex molecules and pharmaceuticals, the pyrrole moiety is a frequently encountered and vital heterocyclic scaffold.[1][2][3] However, the reactivity of the pyrrole nitrogen can often interfere with desired chemical transformations elsewhere in the molecule.[3] This necessitates the use of protecting groups to temporarily mask the N-H functionality. Among the various strategies, N-acylation offers a straightforward and effective method for pyrrole protection. This application note provides a comprehensive guide to the use of 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one, also known as N-acetyl-2-methylpyrrole, as a robust and versatile protecting group for the pyrrole nitrogen.

We will delve into the synthesis of this protecting group, detailed protocols for the protection and deprotection of pyrrole substrates, and a discussion of the underlying chemical principles that govern these processes. The information presented here is intended for researchers, scientists, and professionals in drug development who require a reliable method for pyrrole protection in their synthetic endeavors.

The preparation of N-acetyl-2-methylpyrrole is typically achieved through the N-acylation of 2-methylpyrrole. This can be accomplished using various acetylating agents, with acetic anhydride or acetyl chloride being the most common. The reaction is generally straightforward and proceeds in high yield.

A common synthetic approach involves the reaction of 2-methylpyrrole with an acetylating agent in the presence of a base or a catalyst.[4][5] For instance, the acylation of N-methylpyrrole has been demonstrated using benzoyl chloride with organocatalysts, and similar principles can be applied to the N-acylation of 2-methylpyrrole.[4]

Illustrative Synthetic Protocol:

A general procedure for the synthesis of 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one can be adapted from standard acylation methods. While a specific literature procedure for the acetylation of 2-methylpyrrole was not found in the provided search results, a general method can be inferred from the acylation of similar pyrrole derivatives.[5]

II. Application in Pyrrole Protection

The N-acetyl group serves as an effective protecting group for the pyrrole nitrogen due to its ability to withdraw electron density from the pyrrole ring, thereby reducing its nucleophilicity and susceptibility to undesired side reactions. The presence of the methyl group at the 2-position of the pyrrole ring can also influence the steric and electronic properties of the protected substrate.

Workflow for Pyrrole Protection and Deprotection:

Caption: Workflow of Pyrrole Protection and Deprotection.

Protocol for N-Acetylation of a Pyrrole Substrate

This protocol describes a general method for the protection of a pyrrole-containing molecule using an in-situ acylation approach, which is analogous to installing the 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one protecting group.

Materials:

-

Pyrrole substrate

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve the pyrrole substrate in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., pyridine) to the solution.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-acetylated pyrrole derivative.

III. Deprotection of the N-Acetyl Group

The removal of the N-acetyl protecting group is a critical step to regenerate the free pyrrole N-H for subsequent reactions or to obtain the final target molecule. The deprotection is typically achieved by hydrolysis of the amide bond under either basic or acidic conditions.[6][7][8] The choice of deprotection conditions depends on the stability of other functional groups present in the molecule.[8]

Base-Catalyzed Deprotection (Hydrolysis)

Base-catalyzed hydrolysis is a common and often mild method for the removal of N-acyl groups.[6][9] The reaction typically involves treating the N-acetylated pyrrole with a base such as sodium hydroxide, potassium carbonate, or sodium methoxide in a protic solvent like methanol or a mixture of water and an organic solvent.[8] The mechanism involves the nucleophilic attack of a hydroxide or alkoxide ion on the carbonyl carbon of the acetyl group.[9]

Protocol for Basic Deprotection:

Materials:

-

N-acetylated pyrrole substrate

-

Base (e.g., NaOH, K₂CO₃, NaOMe)

-

Solvent (e.g., methanol, ethanol, water/THF mixture)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve the N-acetylated pyrrole in the chosen solvent.

-

Add the base to the solution. The amount of base can range from catalytic to stoichiometric or even in excess, depending on the substrate.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl, NH₄Cl).

-

Remove the organic solvent under reduced pressure.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the deprotected pyrrole by column chromatography or recrystallization.

Acid-Catalyzed Deprotection

In cases where the substrate is sensitive to basic conditions, acid-catalyzed hydrolysis can be employed.[7] This method typically involves treating the N-acetylated pyrrole with an aqueous acid such as hydrochloric acid or trifluoroacetic acid.[8] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]

Protocol for Acidic Deprotection:

Materials:

-

N-acetylated pyrrole substrate

-

Acid (e.g., aqueous HCl, TFA)

-

Solvent (e.g., water, aqueous acetic acid)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve the N-acetylated pyrrole in the acidic solution.

-

Stir the reaction at room temperature or with heating (reflux), monitoring by TLC.[8]

-

Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product as required.

IV. Stability and Compatibility

The N-acetyl protecting group is generally stable to a wide range of reaction conditions, making it a versatile choice for multi-step syntheses. However, its stability is not absolute, and careful consideration of the reaction conditions is necessary. For instance, strongly nucleophilic or basic conditions, as well as strongly acidic conditions, can lead to premature deprotection.

The stability of N-acylpyrroles has been a subject of study, with investigations into their hydrolysis kinetics providing valuable insights into their reactivity.[6][7][9]

V. Data Summary

| Protecting Group | Protection Conditions | Deprotection Conditions (Basic) | Deprotection Conditions (Acidic) |

| 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one (N-Acetyl-2-methylpyrrole) | Acetic anhydride or acetyl chloride, base (e.g., pyridine), aprotic solvent (e.g., DCM, THF) | Base (e.g., NaOH, K₂CO₃, NaOMe) in a protic solvent (e.g., methanol, ethanol) | Acid (e.g., aq. HCl, TFA) in water or aqueous acetic acid |

VI. Conclusion

1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one serves as an effective and practical protecting group for the pyrrole nitrogen. Its introduction and removal are typically high-yielding and can be achieved under conditions that are compatible with a wide range of functional groups. The choice between basic and acidic deprotection methods allows for flexibility in synthetic planning, accommodating the specific requirements of the substrate. By understanding the principles of its application and the detailed protocols for its use, researchers can confidently employ this protecting group to facilitate the synthesis of complex pyrrole-containing molecules.

References

- Menger, F. M., & Donohue, J. A. (n.d.). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society.

- American Chemical Society. (n.d.). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate.

- MDPI. (2025, March 3). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases.

- RSC Publishing. (n.d.). 1 H NMR study of the hydrolysis of N-acylhydroxy[2H]methylpyrroles.

- ACS Publications. (n.d.). Acid-catalyzed hydrolysis of acylpyrroles and their derivatives.

- ACS Publications. (2010, November 15). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.

- ACS Publications. (2003, June 7). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry.

- Benchchem. (n.d.). N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- ChemicalBook. (2026, January 13). 2-Acetyl-1-methylpyrrole | 932-16-1.

- The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes.

- Inxight Drugs. (n.d.). 2-ACETYL-N-METHYLPYRROLE.

- Organic Syntheses Procedure. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.

- SciSpace. (n.d.). N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters.

- CymitQuimica. (n.d.). CAS 932-16-1: 2-Acetyl-1-methylpyrrole.

- Who we serve. (2022, October 27). Synthesis and Reactivity of a Stable Prototropic Isomer of 2-Acetyl-3-methylpyrrole.

- Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview.

- SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- NIST WebBook. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-.

- PMC. (2023, October 23). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity.

- Nanjing Tech University. (2007, June 6). 1-(1-Tosyl-1H-pyrrol-2-yl)ethanone.

- SCBT. (n.d.). 2-(1H-Pyrrol-1-yl)-1-ethanamine | CAS 29709-35-1.

- (n.d.). Synthesis, deprotection, analysis and purification of RNA and ribozymes.

- PMC. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent.

- ResearchGate. (n.d.). Synthesis and Reactivity of a Stable Prototropic Isomer of 2-Acetyl-3-methylpyrrole | Request PDF.

- ResearchGate. (2025, June 3). How can one remove an acetyl protecting group from an acetylated sugar?

- Sigma-Aldrich. (n.d.). 1-(1h-pyrrol-2-yl)ethan-1-one.

- PubChem. (n.d.). 2-Acetyl-1-methylpyrrole.

- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.

- NIH. (n.d.). 1-phenyl-2-(1H-pyrrol-1-yl)ethanol. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Acetyl-2-Methylpyrrole

The following technical guide details the purification of N-acetyl-2-methylpyrrole (1-acetyl-2-methylpyrrole) .

Topic: Purification of N-acetyl-2-methylpyrrole without hydrolysis. Target Molecule: 1-acetyl-2-methylpyrrole (CAS: Not widely listed, isomer of 932-16-1). Critical Constraint: Prevention of N-deacetylation (Hydrolysis) and Polymerization.

The Stability Paradox: Why This Purification Fails

Before attempting purification, you must understand the specific instability of your molecule. N-acetyl-2-methylpyrrole is not a standard amide.

-

Electronic Context: In a standard amide, the nitrogen lone pair donates into the carbonyl, stabilizing the C-N bond. In N-acetylpyrrole, the nitrogen lone pair is delocalized into the pyrrole ring to maintain aromaticity (Hückel’s rule).

-

The Consequence: The carbonyl group is deprived of electron density, making it highly electrophilic (similar to an anhydride or activated ester).

-

The Trap: Standard silica gel is slightly acidic (

) and contains adsorbed water. This creates a catalytic environment for hydrolysis. The N-acetyl group cleaves, releasing acetic acid and 2-methylpyrrole. The free pyrrole then rapidly polymerizes or oxidizes, turning your column band from yellow to black.

Decision Matrix: Choosing Your Workflow

Use this logic flow to select the correct purification method based on your scale and equipment.

Figure 1: Purification Decision Matrix. Prioritize distillation for larger scales to avoid silica contact entirely.

Detailed Protocols

Protocol A: High-Vacuum Distillation (The Gold Standard)

Best for: Large scales (>5g), high stability, avoiding hydrolysis entirely.

The Logic: By avoiding stationary phases (silica/alumina), you eliminate the acidic surface protons that catalyze hydrolysis.

-

Pre-Treatment: Wash the crude organic layer with saturated NaHCO₃ (not water or acid) to remove trace acid catalysts. Dry thoroughly over anhydrous K₂CO₃ (preferred over MgSO₄ to maintain basicity).

-

Apparatus: Short-path distillation head with a high-vacuum line (< 1 mmHg).

-

Procedure:

-

Add a magnetic stir bar and degas the flask under vacuum for 10 minutes at room temperature to remove solvents.

-

Slowly ramp the temperature. N-acetyl-2-methylpyrrole has a boiling point likely in the range of 80–90°C at 0.5 mmHg (estimated based on N-acetylpyrrole bp 81°C/13mmHg).

-

Critical Step: Keep the receiving flask cooled to 0°C.

-

-

Storage: Store under Argon at -20°C immediately.

Protocol B: Neutralized Silica Gel Chromatography

Best for: Small scales, thermally sensitive batches.

The Logic: You must chemically modify the silica surface to mask acidic silanol (Si-OH) groups.

Materials:

Step-by-Step:

-

Slurry Preparation: Prepare a slurry of silica gel in Hexanes containing 2% v/v Triethylamine .

-

Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the Hexane/Et₃N mixture.

-

Why? This converts acidic Si-OH sites to ammonium salts (Si-O⁻ HNEt₃⁺), creating a basic buffer zone.

-

-

Eluent Preparation: Prepare your running eluent (e.g., 90:10 Hexanes:EtOAc) and add 1% Triethylamine to it.

-

Note: You must maintain the base concentration throughout the run to prevent the equilibrium from shifting back to acidic silica.

-

-

Loading: Load the crude sample (dissolved in minimal Hexanes/Et₃N).

-

Elution: Run the column quickly. N-acetyl pyrroles are less polar than their NH-pyrrole counterparts and usually elute early.

-

Post-Column: Rotovap fractions immediately. Do not let the product sit in the eluent, as Et₃N can sometimes promote base-catalyzed hydrolysis if water is introduced.

Troubleshooting & FAQs

Q1: My product turned black on the column. What happened?

Diagnosis: Acid-catalyzed deprotection followed by polymerization. Mechanism: The acidic silica cleaved the acetyl group. The resulting 2-methylpyrrole is electron-rich and highly susceptible to oxidative polymerization in air, forming "pyrrole black" (polypyrrole-like tars). Fix: You likely skipped the Triethylamine pretreatment or used old, wet silica. Switch to Protocol B or use Basic Alumina (Activity III) as the stationary phase.

Q2: Can I use basic alumina instead of silica?

Answer: Yes, and it is often safer. Guidance: Use Basic Alumina, Brockmann Activity III .

-

Preparation: Take Basic Alumina (Activity I) and add 6% water (w/w). Shake until free-flowing.

-

Benefit: This surface is basic and much less likely to cleave the acid-labile N-acyl bond compared to silica.

Q3: I see two spots on TLC. One is my product, what is the lower one?

Diagnosis: The lower spot is likely 2-methylpyrrole (the hydrolysis product). Test: Stain the TLC with Vanillin or Ehrlich’s Reagent.

-

N-acetyl-2-methylpyrrole: Faint pink/red or no immediate reaction (blocked nitrogen).

-

2-methylpyrrole: Instant bright pink/purple/red (free alpha/beta position and NH). Action: If you see the lower spot increasing during workup, your aqueous washes are too acidic. Switch to phosphate buffer (pH 7.4) or saturated NaHCO₃.

Q4: How do I remove the Triethylamine after the column?

Answer: Triethylamine (bp 89°C) is volatile. Method: Rotovap the fractions at 40°C under high vacuum. If trace Et₃N remains (detectable by smell or NMR), dissolve the product in Pentane and wash rapidly with cold saturated NaHCO₃, then dry and re-evaporate. Do not use HCl washes.

Summary Data Table

| Parameter | 2-Acetyl-1-methylpyrrole (Isomer) | N-Acetyl-2-methylpyrrole (Target) |

| Structure | Acetyl on Carbon (C2) | Acetyl on Nitrogen (N1) |

| Stability | High (Stable ketone) | Low (Active Amide/Imide-like) |

| Silica Compatibility | Good | Poor (Requires Et₃N neutralization) |

| Boiling Point | 200–202°C | Est. 80–90°C @ 0.5 mmHg |

| TLC Stain | UV Active | UV Active + Ehrlich (Slow/Weak) |

| Major Risk | None | Hydrolysis |

References

-

Silica Gel Acidity & Deactivation

- Reference: "Tips for Flash Column Chromatography: Deactivating Silica Gel." Department of Chemistry, University of Rochester.

- Relevance: Establishes the protocol for using 1-3% Triethylamine to prevent acid-catalyzed decomposition of sensitive amines and N-acyl compounds.

-

Source:

-

N-Acyl Pyrrole Instability

-

General Purification of Pyrroles

- Reference: "Purification and properties of pyrrole..." Journal of Physical Chemistry.

- Relevance: Provides baseline data on pyrrole handling, exclusion of oxygen/water, and distill

-

Source:

-

Properties of Acetyl-Methylpyrrole Isomers

- Reference: PubChem Compound Summary for 2-Acetyl-1-methylpyrrole (Isomer comparison).

- Relevance: Confirming physical properties of the stable isomer to estimate the target molecule's vol

-

Source:

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum of 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one (commonly referred to as N-acetyl-2-methylpyrrole ).

In drug development and heterocyclic synthesis, this compound represents a critical "kinetic" intermediate. It is frequently confused with its thermodynamic isomer, 2-acetyl-1-methylpyrrole (C-acetyl). Distinguishing between these two regioisomers is a common failure point in quality control. This guide compares the spectral performance of the target compound against its isomers and precursors, providing a self-validating protocol for positive identification.

Key Technical Insight

The "performance" of this spectrum is defined by its ability to resolve the N-acetyl group from the C-acetyl group. The defining feature is the absence of an N-methyl signal (typically 3.5–4.0 ppm) and the significant deshielding of the

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must understand the electronic environment of the protons.

-

Compound: 1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one

-

Formula: C

H -

Key Moieties:

-

N-Acetyl Group: Withdraws electron density from the ring, particularly from the

-positions (C2 and C5). -

C2-Methyl Group: Electron-donating, slightly shielding the adjacent protons but sterically interacting with the N-acetyl carbonyl.

-

Predicted vs. Observed Shifts

| Proton Environment | Label | Predicted Shift ( | Multiplicity | Coupling ( | Mechanistic Cause |

| Ring H-5 ( | H | 7.10 – 7.40 | dd | Strongly deshielded by N-acetyl anisotropy and induction. | |

| Ring H-4 ( | H | 6.10 – 6.25 | dd/m | ||

| Ring H-3 ( | H | 5.90 – 6.10 | d/m | Adjacent to methyl group; likely shows long-range coupling. | |

| N-Acetyl CH | H | 2.50 – 2.65 | s | - | Deshielded by carbonyl; distinct from C-acetyl (~2.4). |

| Ring-Methyl (C2) | H | 2.30 – 2.45 | s | - | Deshielded relative to 2-methylpyrrole (~2.1) due to N-acetyl.[1] |

Critical Note: The chemical shift of H

(H5) is the primary indicator of N-substitution with an electron-withdrawing group. In the parent 2-methylpyrrole, this proton appears upfield (~6.7 ppm).

Comparative Analysis: The "Isomer Trap"

The most frequent analytical challenge is distinguishing the target (N-acetyl) from the thermodynamic product (C-acetyl). The table below contrasts the target with its primary alternatives.

Table 1: Comparative Chemical Shift Data (CDCl , 300-400 MHz)

| Feature | Target: N-Acetyl-2-methylpyrrole | Alternative A: 2-Acetyl-1-methylpyrrole | Alternative B: 2-Methylpyrrole |

| Structure Type | Kinetic Product (N-Acyl) | Thermodynamic Product (C-Acyl) | Starting Material (NH) |

| N-Substituent | Acetyl (-COCH | Methyl (-CH | Proton (-H) |

| N-Me Signal | ABSENT | Present (~3.7 - 3.9 ppm) | Absent |

| Acetyl-Me Signal | ~2.60 ppm | ~2.40 ppm | Absent |

| Ring-Me Signal | ~2.35 ppm | Absent (Methyl is on N) | ~2.15 ppm |

| Downfield (~7.2+ ppm) | Mid-field (~6.7 - 6.9 ppm) | Mid-field (~6.6 - 6.7 ppm) | |

| NH Signal | Absent | Absent | Broad (~7.8 - 8.5 ppm) |

Performance Verdict

-

Resolution: The N-Acetyl-2-methylpyrrole spectrum is characterized by two high-field methyl singlets (Acetyl and Ring-Me) and the lack of a signal in the 3.5–4.0 ppm region.

-

Stability: The target is liable to rearrange to Alternative A upon heating or acid catalysis. If your spectrum shows a mix of the Target and Alternative A, your reaction has likely begun to equilibrate.

Visualization: Decision Logic & Workflow

Diagram 1: Spectral Assignment Decision Tree

This logic flow ensures positive identification and rules out common isomers.

Caption: Logical workflow for distinguishing N-acetyl-2-methylpyrrole from its isomers using key spectral markers.

Experimental Protocol

To ensure reproducibility and minimize the risk of rearrangement (N-acetyl

Methodology: Sample Preparation & Acquisition

-

Solvent Selection: Use CDCl

(Chloroform-d) neutralized with basic alumina or silver foil.-

Reasoning: Commercial CDCl

is often acidic (HCl formation). Acid catalyzes the rearrangement of N-acetyl pyrroles to C-acetyl pyrroles.

-

-

Concentration: Prepare a dilute solution (~10 mg in 0.6 mL).

-

Reasoning: High concentrations can promote intermolecular acetyl transfer.

-

-

Acquisition Parameters:

-

Pulse Angle: 30° (to prevent saturation).

-

Relaxation Delay (D1):

2.0 seconds. (Methyl protons relax slowly; insufficient delay affects integration accuracy). -

Scans: 16–64 scans are sufficient for >95% purity assessment.

-

Diagram 2: Synthesis & Degradation Pathway

Understanding the chemical context of the sample is crucial for interpreting impurities.

Caption: Synthesis pathway showing the kinetic nature of the target and its potential rearrangement to the thermodynamic isomer.

Troubleshooting & Solvent Effects[2]

If your spectrum is ambiguous (e.g., overlapping methyl peaks), consider "Solvent Tuning."

-

Switch to Benzene-d

(C-

Aromatic solvents induce significant shifts in methyl groups relative to the ring plane (ASIS effect).

-

In C

D

-

-

Switch to DMSO-d

:-

Not recommended for this specific compound if acid-sensitivity is a concern, as DMSO can sometimes contain acidic impurities or promote hydrolysis if wet. However, it provides excellent solubility.

-

References

-

PubChem. (2025). 2-Acetyl-1-methylpyrrole (Isomer Data).[2][3] National Library of Medicine. Available at: [Link]

-

MDPI. (2020). Untargeted HILIC-MS-Based Metabolomics Approach to Evaluate Coffee Roasting Process. (Confirming N-acetyl-2-methylpyrrole existence). Available at: [Link]

-

LibreTexts Chemistry. (2024). Kinetic Versus Thermodynamic Products.[4][5][6] Available at: [Link][1][5][7][8][9][10][11][12][13][14][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Acetyl-1-methylpyrrole | C7H9NO | CID 61240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orgchemres.org [orgchemres.org]

- 10. 3-ACETYL-1-METHYLPYRROLE(932-62-7) 1H NMR spectrum [chemicalbook.com]

- 11. Untargeted HILIC-MS-Based Metabolomics Approach to Evaluate Coffee Roasting Process: Contributing to an Integrated Metabolomics Multiplatform | MDPI [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 15. 2-Acetyl pyrrole(1072-83-9) 1H NMR [m.chemicalbook.com]

IR Carbonyl Stretch Frequency of N-Acetyl-2-Methylpyrrole: A Comparative Guide

The following guide details the infrared (IR) spectroscopic behavior of N-acetyl-2-methylpyrrole, specifically focusing on the carbonyl stretching frequency. This analysis synthesizes experimental data with theoretical principles of steric inhibition of resonance to provide a comprehensive resource for researchers.

Executive Summary

N-acetyl-2-methylpyrrole exhibits a distinctive carbonyl (C=O) stretching frequency in the range of 1745–1760 cm⁻¹ (in non-polar solvents like CCl₄). This value represents a significant blue shift (increase in wavenumber) of approximately 15–30 cm⁻¹ compared to its unsubstituted analog, N-acetylpyrrole (~1730 cm⁻¹).

This spectral shift is a direct experimental signature of steric inhibition of resonance . The methyl group at the C2 position sterically hinders the N-acetyl group, forcing the carbonyl moiety out of the pyrrole ring's plane. This deplanarization disrupts the amide resonance (

Theoretical Framework: The "Twisted Amide" Effect

To interpret the IR spectrum of N-acetyl-2-methylpyrrole, one must understand the competition between two electronic effects: Aromaticity and Amide Resonance .

Electronic Competition

In a typical N-acyl pyrrole, the nitrogen lone pair is involved in two competing systems:

-

Aromatic Sextet: The lone pair is required to maintain the

-electron aromatic system of the pyrrole ring. -

Amide Resonance: The lone pair can donate into the carbonyl antibonding orbital (

), giving the C-N bond partial double-bond character and lowering the C=O frequency.

Result: In planar N-acetylpyrrole, the aromatic demand dominates, making the amide resonance weaker than in typical amides (e.g., N,N-dimethylacetamide). However, weak conjugation still exists, keeping the C=O frequency around 1730 cm⁻¹ .

Steric Perturbation (The 2-Methyl Effect)

In N-acetyl-2-methylpyrrole , the methyl group at position 2 introduces severe steric strain with the carbonyl oxygen (in the syn conformer) or the acetyl methyl group (in the anti conformer).

-

Consequence: To relieve this strain, the N-acetyl group rotates around the N-C(O) bond, becoming orthogonal (twisted) relative to the pyrrole ring.

-

Spectroscopic Impact: The twist breaks the overlap between the nitrogen

-orbital and the carbonyl

Comparative Analysis: Spectral Fingerprints

The following table compares the carbonyl stretching frequencies of N-acetyl-2-methylpyrrole with structurally related benchmarks. This comparison validates the steric inhibition model.

| Compound | Structure | Conformation | Electronic State | |

| N-Acetylpyrrole | Unsubstituted | Planar (syn) | 1732 | Weakly Conjugated |

| N-Acetyl-2-methylpyrrole | 2-Methyl | Twisted | 1745 – 1755 * | Inhibited Resonance |

| N-Acetyl-2,5-dimethylpyrrole | 2,5-Dimethyl | Orthogonal | 1762 | Fully Deconjugated |

| Standard Amide (e.g., DMA) | Acyclic | Planar | 1650 – 1690 | Strong Resonance |

*Note: The frequency for N-acetyl-2-methylpyrrole is an intermediate value, reflecting the partial to full deplanarization caused by the single ortho-substituent, approaching the limit of the 2,5-dimethyl derivative.

Data Interpretation[1][2][3][4][5][6][7][8]

-

The Baseline (1732 cm⁻¹): N-acetylpyrrole is already higher than typical amides (1650 cm⁻¹) because the pyrrole ring "hogs" the nitrogen lone pair.

-

The Shift (+13 to +30 cm⁻¹): The addition of the 2-methyl group pushes the frequency up. The magnitude of this shift correlates directly with the twist angle (

). -

The Limit (1762 cm⁻¹): The 2,5-dimethyl derivative forces a

twist, representing the maximum frequency for a non-conjugated N-acetyl group in this environment.

Mechanistic Visualization

The following diagram illustrates the causal pathway from steric hindrance to the observed spectral shift.

Figure 1: Mechanistic pathway of steric inhibition of resonance leading to the blue shift in IR frequency.

Experimental Protocol: Measuring the Shift

To accurately reproduce these values, the following protocol controls for solvent effects (which can mask steric effects via hydrogen bonding) and concentration.

Materials

-

Analyte: N-acetyl-2-methylpyrrole (Synthesized via acetylation of 2-methylpyrrole with acetic anhydride/NaOAc).

-

Solvent: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂).

-

Critical: Avoid polar solvents like Chloroform (CHCl₃) or DMSO, as they can form hydrogen bonds with the carbonyl, lowering the frequency and obscuring the steric shift.

-

-